molecular formula C19H14N2O5S B14310152 4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate CAS No. 112277-36-8

4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate

Cat. No.: B14310152
CAS No.: 112277-36-8
M. Wt: 382.4 g/mol
InChI Key: WLWKTFDKINXJCQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate is a complex organic compound characterized by the presence of nitro, sulfonyl, and carboximidate functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate typically involves the reaction of 4-nitrophenol with benzenesulfonyl chloride and benzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)

    Bases: Pyridine, triethylamine

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

    Reduction: 4-Aminophenyl N-(benzenesulfonyl)benzenecarboximidate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Benzenesulfonamide and benzoic acid derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate involves its interaction with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl and carboximidate groups can participate in nucleophilic substitution and hydrolysis reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl benzoate
  • 4-Nitrophenyl sulfonate
  • 4-Nitrophenyl carbamate

Uniqueness

4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate is unique due to the presence of multiple reactive functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

112277-36-8

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

(4-nitrophenyl) N-(benzenesulfonyl)benzenecarboximidate

InChI

InChI=1S/C19H14N2O5S/c22-21(23)16-11-13-17(14-12-16)26-19(15-7-3-1-4-8-15)20-27(24,25)18-9-5-2-6-10-18/h1-14H

InChI Key

WLWKTFDKINXJCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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